Piperidine Regioisomerism: 3-yl vs. 4-yl Attachment Geometry and Its Consequences for Molecular Recognition
The target compound bears the piperidine ring attached at the 3-position via a methylene linker, whereas the closest commercial regioisomer, 2-bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine (CAS 1316221-45-0), has the identical functional groups arranged around a 4-substituted piperidine. The SMILES strings confirm that the target compound [CS(=O)(=O)N1CCCC(Cc2cccc(Br)n2)C1] positions the pyridylmethyl substituent at the 3-position of the piperidine ring, producing a non-linear, 'bent' spatial vector, whereas the 4-yl isomer [CS(=O)(=O)N1CCC(Cc2cccc(Br)n2)CC1] projects the pyridylmethyl group along a linear, para-like axis [1]. In the context of the 3-substituted sulfonylpiperidine pharmacophore class, exemplified in patent US8188280B2, the 3-position substitution pattern on the piperidine ring is explicitly claimed for its ability to orient aryl/heteroaryl groups into a binding pocket geometry required for long-chain fatty acyl elongase (LCE) inhibition, a spatial arrangement that the 4-substituted regioisomer cannot recapitulate [2].
| Evidence Dimension | Piperidine substitution geometry (3-yl vs. 4-yl attachment of pyridylmethyl group) |
|---|---|
| Target Compound Data | Piperidine 3-substituted; SMILES: N1CCCC(Cc2cccc(Br)n2)C1; non-linear spatial projection |
| Comparator Or Baseline | 2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine (CAS 1316221-45-0); piperidine 4-substituted; SMILES: N1CCC(Cc2cccc(Br)n2)CC1; linear spatial projection |
| Quantified Difference | Qualitative geometric difference; the 3-substitution pattern is claimed in US8188280B2 as essential for LCE inhibitory pharmacophore geometry [2] |
| Conditions | Structural comparison by SMILES analysis; pharmacophore class context from US Patent 8,188,280 B2 (3-substituted sulfonylpiperidine derivatives as LCE inhibitors) |
Why This Matters
For structure-based drug design programs targeting LCE or related enzymes where 3-substituted sulfonylpiperidines form the core pharmacophore, the 4-yl regioisomer is geometrically incapable of presenting the pyridyl group into the same binding orientation, making regioisomer selection a critical procurement decision with direct consequences for assay outcomes.
- [1] ChemSrc. 2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine – CAS 1316217-39-6. SMILES: CS(=O)(=O)N1CCCC(Cc2cccc(Br)n2)C1. Available at: https://m.chemsrc.com/cas/1316217-39-6_3380497.html View Source
- [2] US Patent 8,188,280 B2. Takahashi, T.; Nagase, T.; Sasaki, T. 3-Substituted sulfonyl piperidine derivative. Filed 2009-02-04, issued 2012-05-29. Assignee: MSD K.K. Claims 3-substituted sulfonylpiperidines as LCE inhibitors. Available at: https://patents.google.com/patent/US8188280B2/ View Source
